Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1000018-01-8
VCID: VC2307135
InChI: InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Cl
Molecular Formula: C10H8Cl2N2O2
Molecular Weight: 259.09 g/mol

Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate

CAS No.: 1000018-01-8

Cat. No.: VC2307135

Molecular Formula: C10H8Cl2N2O2

Molecular Weight: 259.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate - 1000018-01-8

Specification

CAS No. 1000018-01-8
Molecular Formula C10H8Cl2N2O2
Molecular Weight 259.09 g/mol
IUPAC Name ethyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3
Standard InChI Key ZVCJPYORUMKIEO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Cl
Canonical SMILES CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)Cl

Introduction

Chemical Identity and Physical Properties

Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure consisting of an imidazole ring connected to a pyridine moiety. The compound features two chlorine atoms at positions 3 and 5, with an ethyl carboxylate group at position 2, creating a molecule with distinct reactivity patterns and biological potential.

Table 1: Basic Identification Parameters

ParameterValue
CAS Registry Numbers1000018-01-8, 1227692-67-2
IUPAC NameEthyl 3,5-dichloroimidazo[1,2-a]pyridine-2-carboxylate
Molecular FormulaC₁₀H₈Cl₂N₂O₂
Molecular Weight259.09 g/mol
InChI1S/C10H8Cl2N2O2/c1-2-16-10(15)8-9(12)14-6(11)4-3-5-7(14)13-8/h3-5H,2H2,1H3
InChI KeyZVCJPYORUMKIEO-UHFFFAOYSA-N

The compound exists as an off-white solid under standard conditions . Its physical properties make it suitable for various chemical transformations and incorporation into pharmaceutical synthesis pathways.

Synthesis Methodologies

Several synthetic routes have been established for preparing Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate, with variations depending on laboratory scale or industrial production requirements.

Standard Laboratory Synthesis

The most common synthetic approach involves the reaction of 3,5-dichloroimidazo[1,2-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is typically conducted under reflux conditions in solvents like dichloromethane or tetrahydrofuran. The reaction proceeds through nucleophilic attack of the nitrogen at position 2 on the carbonyl carbon of ethyl chloroformate.

Alternative Synthetic Routes

A patent-described method involves a one-pot reaction sequence starting with (2-oxo-1(2H)-pyridyl)acetonitrile and ethyl formate in the presence of sodium ethoxide. The reaction mixture is processed with potassium carbonate in ethanol under reflux conditions, followed by pH adjustment with acetic acid to yield the desired product . This method offers advantages in terms of reaction steps and potential scalability.

Industrial-Scale Production

For larger-scale production, continuous flow reactors and automated purification systems enhance efficiency while maintaining product quality. Industrial synthesis typically focuses on optimizing reaction conditions, minimizing waste generation, and implementing effective purification strategies to achieve desired purity specifications.

Chemical Reactivity and Transformations

Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile intermediate for further chemical modifications, primarily due to the reactivity of its functional groups.

Ester Group Transformations

The ethyl carboxylate moiety can undergo typical ester transformations:

  • Hydrolysis to the corresponding carboxylic acid under basic or acidic conditions

  • Transesterification to form different ester derivatives

  • Reduction to primary alcohol using reducing agents such as lithium aluminum hydride

Chlorine Substitution Reactions

The chlorine atoms at positions 3 and 5 are susceptible to nucleophilic aromatic substitution reactions:

  • Displacement with nitrogen nucleophiles (amines) to form amino derivatives

  • Reaction with oxygen nucleophiles (alcohols, phenols) to form ethers

  • Substitution with sulfur nucleophiles (thiols) to generate thioethers

Cross-Coupling Reactions

The compound can participate in various metal-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Stille coupling with organostannanes

  • Negishi coupling with organozinc reagents

  • Sonogashira coupling with terminal alkynes

These reactions provide access to diverse derivatives with modified structural and pharmacological properties.

Biological Activities and Pharmaceutical Applications

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, appearing in numerous pharmaceutically active compounds.

Role in Cancer Research

Recent studies have investigated imidazo[1,2-a]pyridine derivatives as potential anticancer agents. These compounds have shown promise in targeting various molecular mechanisms including PI3K/Akt pathways, CENP-E, IGF-1R, CDKs, tubulin polymerization inhibition, and c-Met inhibition .

Particularly noteworthy is research focusing on imidazo[1,2-a]pyridine derivatives as aldehyde dehydrogenase 1A3 inhibitors, which may represent a novel strategy for treating glioblastoma multiforme by targeting cancer stem cells .

Structure-Activity Relationships

Structure-activity relationship studies involving imidazo[1,2-a]pyridine compounds have revealed that:

  • The position and nature of substituents significantly influence biological activity

  • Modifications of the ester group can alter pharmacokinetic properties

  • The presence and position of halogen atoms (like chlorine) impact target binding and selectivity

Recent computational investigations have expanded our understanding of Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate and related compounds. A 2024 study examined the electronic excitation properties, molecular interaction energies, and topological characteristics of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, a close structural analog . Such studies provide valuable insights into the fundamental properties governing reactivity and biological interactions of these compounds.

SupplierProduct NumberPackagingPurityPrice (USD)
Apollo ScientificOR019791gNot specified$276
Apollo ScientificOR01979250mgNot specified$138
SynQuest Laboratories4H23-5-431gNot specified$304
SynQuest Laboratories4H23-5-43250mgNot specified$152
American Custom ChemicalsHCH00072461g95.00%$447.3

This pricing information, while potentially subject to change, indicates the compound's relative value in the specialty chemicals market .

Hazard CategoryClassification
GHS PictogramGHS07 (Warning)
Hazard StatementsH302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP271: Use only outdoors or in a well-ventilated area
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection

These classifications emphasize the need for appropriate safety measures when working with this compound .

Recent Advances and Future Research Directions

Novel Synthetic Approaches

Recent research has expanded the synthetic methodologies for imidazo[1,2-a]pyridine compounds. For example, a Mg₃N₂-assisted one-pot annulation reaction has been developed for synthesizing structurally related 1,3-disubstituted imidazo[1,5-a]pyridines, which represents an innovative approach that might be adapted for the synthesis of our target compound .

Expanding Therapeutic Applications

Current research trends suggest several promising future directions:

  • Development of novel derivatives with enhanced biological activities

  • Exploration of structure-activity relationships to optimize pharmacological properties

  • Investigation of specific molecular targets and mechanisms of action

  • Application in combination therapies for complex diseases like cancer

Green Chemistry Initiatives

Sustainable approaches to the synthesis of imidazo[1,2-a]pyridine derivatives represent an important research direction, focusing on:

  • Development of solvent-free or water-based synthetic methods

  • Use of catalytic processes to reduce waste and improve efficiency

  • Implementation of renewable raw materials and energy sources

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